7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione 7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 132739-89-0
VCID: VC5445627
InChI: InChI=1S/C15H11FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)F
Molecular Formula: C15H11FN4O3
Molecular Weight: 314.276

7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

CAS No.: 132739-89-0

Cat. No.: VC5445627

Molecular Formula: C15H11FN4O3

Molecular Weight: 314.276

* For research use only. Not for human or veterinary use.

7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione - 132739-89-0

Specification

CAS No. 132739-89-0
Molecular Formula C15H11FN4O3
Molecular Weight 314.276
IUPAC Name 7-(4-fluorophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Standard InChI InChI=1S/C15H11FN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3
Standard InChI Key NDTZKSHRQALJPT-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s core structure combines a purine-2,4-dione scaffold with an annelated oxazole ring. The purine moiety consists of a pyrimidine ring fused to an imidazole ring, while the oxazole ring introduces a five-membered heterocycle containing oxygen and nitrogen. Substitutions at the 7-position (4-fluorophenyl) and 1,3-positions (methyl groups) enhance its lipophilicity and steric bulk, influencing its pharmacokinetic profile.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₅H₁₁FN₄O₃
Molecular Weight314.276 g/mol
CAS Number132739-89-0
Hydrogen Bond Acceptors7
logP (Partition Coefficient)~2.8 (predicted)

The fluorine atom on the phenyl group contributes to electron-withdrawing effects, modulating the compound’s electronic distribution and binding affinity to biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 7-(4-Fluorophenyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically begins with 8-bromotheophylline, a theophylline derivative. Cyclization with epoxides or oxiranes under basic conditions forms the oxazole ring . For example, reacting 8-bromotheophylline with 4-fluorostyrene oxide in anhydrous propanol yields an intermediate hydroxyalkyl derivative, which undergoes intramolecular cyclization to form the target compound .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPropanol, pyridine, 80°C, 12h65-70%
PurificationColumn chromatography (SiO₂)>95%

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, Ar-F), 7.25 (d, 2H, Ar-H), 3.95 (s, 6H, N-CH₃), 3.40 (s, 3H, O-CH₃).

  • ¹³C NMR identifies carbonyl carbons at δ 160.2 (C=O) and 155.8 (C=O).

Biological Activity and Pharmacological Applications

Adenosine Receptor Affinity

This compound exhibits selective antagonism at adenosine A₂A receptors (A₂AAR), with a reported Ki of 0.998 μM . Its binding mode involves interactions with transmembrane helices 3 and 7 of the receptor, where the fluorophenyl group occupies a hydrophobic pocket.

Table 3: Receptor Binding Profiles

Receptor SubtypeKi (μM)Selectivity Ratio (A₂A/A₁)
A₁25.425.5
A₂A0.998
A₃>100>100

Anticonvulsant Effects

Mechanism of Action

A₂A Receptor Antagonism

The compound competitively inhibits adenosine binding at A₂AARs, preventing cAMP accumulation in striatal neurons . This mechanism parallels xanthine derivatives like theophylline but with enhanced selectivity due to the oxazole ring’s steric effects.

Enzyme Interactions

Preliminary data suggest inhibition of phosphodiesterase 4 (PDE4), though IC₅₀ values remain uncharacterized . Dual receptor/enzyme targeting may explain its broad pharmacological profile.

Pharmacokinetics and Toxicity

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (CLₕ = 15 mL/min/kg), with cytochrome P450 3A4 (CYP3A4) mediating N-demethylation. The fluorine atom reduces oxidative metabolism, extending half-life in rodents (t₁/₂ = 2.3 h).

Toxicity Profile

Acute toxicity in mice (LD₅₀ = 45 mg/kg) manifests as motor ataxia and respiratory depression . Chronic administration (14 days, 10 mg/kg/day) causes mild hepatotoxicity, evidenced by elevated ALT levels .

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